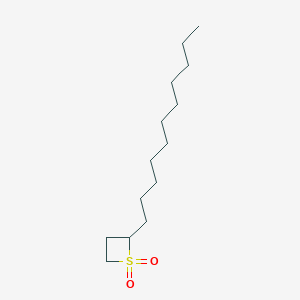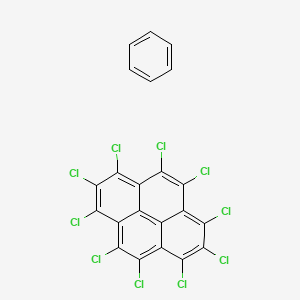
Benzene--decachloropyrene (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene–decachloropyrene (1/1) is a compound that combines the aromatic hydrocarbon benzene with decachloropyrene, a chlorinated derivative of pyrene Benzene is a well-known aromatic hydrocarbon with a simple ring structure, while decachloropyrene is a polycyclic aromatic hydrocarbon with ten chlorine atoms attached to its pyrene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene–decachloropyrene (1/1) typically involves the chlorination of pyrene followed by its reaction with benzene. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The resulting decachloropyrene is then reacted with benzene in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods
Industrial production of Benzene–decachloropyrene (1/1) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorination equipment and reactors to ensure efficient and safe production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Benzene–decachloropyrene (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions are common, where chlorine atoms can be replaced by other functional groups using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of partially or fully dechlorinated pyrene derivatives.
Substitution: Formation of nitro or sulfonic acid derivatives.
科学的研究の応用
Benzene–decachloropyrene (1/1) has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of chlorination on aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Benzene–decachloropyrene (1/1) involves its interaction with molecular targets through various pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity. The presence of chlorine atoms enhances its reactivity and ability to form stable complexes with target molecules. The exact pathways and molecular targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Benzene: A simple aromatic hydrocarbon with a single ring structure.
Pyrene: A polycyclic aromatic hydrocarbon with four fused benzene rings.
Chlorinated Pyrenes: Compounds with varying degrees of chlorination on the pyrene core.
Uniqueness
Benzene–decachloropyrene (1/1) is unique due to the combination of benzene and decachloropyrene, resulting in a compound with distinct chemical properties. The high degree of chlorination imparts unique reactivity and stability, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
66354-65-2 |
|---|---|
分子式 |
C22H6Cl10 |
分子量 |
624.8 g/mol |
IUPAC名 |
benzene;1,2,3,4,5,6,7,8,9,10-decachloropyrene |
InChI |
InChI=1S/C16Cl10.C6H6/c17-7-3-1-2-5(9(7)19)13(23)16(26)14(24)6(2)10(20)8(18)4(1)12(22)15(25)11(3)21;1-2-4-6-5-3-1/h;1-6H |
InChIキー |
FNOSSXDWSGXOPJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=CC=C1.C12=C3C4=C(C(=C1C(=C(C(=C2C(=C(C3=C(C(=C4Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



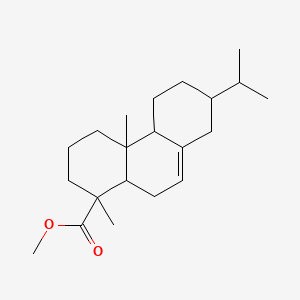
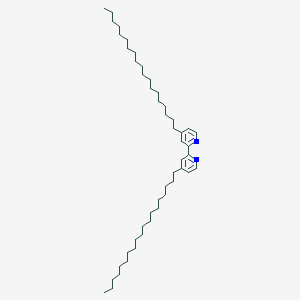
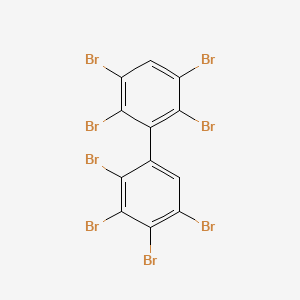
![3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine](/img/structure/B14473441.png)
![5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate](/img/structure/B14473445.png)
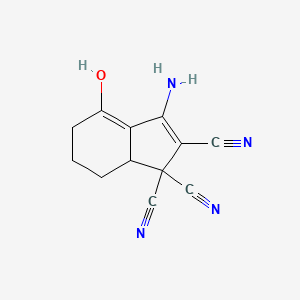

![1-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B14473467.png)




